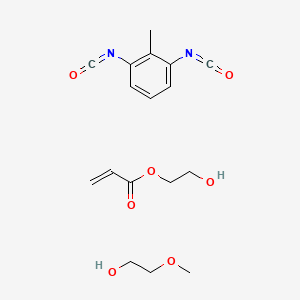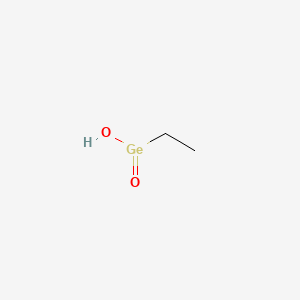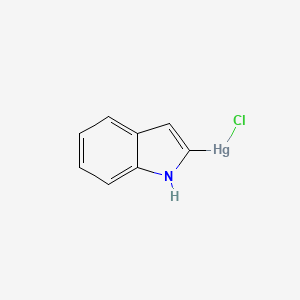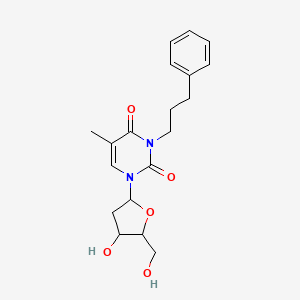![molecular formula C9H8N2 B14153819 Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile CAS No. 38447-89-1](/img/structure/B14153819.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is a bicyclic organic compound with the molecular formula C9H8N2. It is characterized by a rigid, bicyclic structure that includes a double bond and two cyano groups attached to the carbon atoms at positions 2 and 3. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with maleic anhydride followed by dehydration and subsequent reaction with ammonia can yield the desired dicarbonitrile compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: The major products are dicarboxylic acids.
Reduction: The major products are primary amines.
Substitution: The products vary depending on the nucleophile used but generally include substituted derivatives of the original compound.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The double bond in the bicyclic structure also allows for reactions that can modify the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound is similar in structure but contains an anhydride group instead of cyano groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound has carboxylic acid groups instead of cyano groups.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: This compound has a single cyano group.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is unique due to the presence of two cyano groups, which impart distinct reactivity and potential for forming various derivatives. Its rigid bicyclic structure also makes it a valuable scaffold in synthetic chemistry.
Properties
CAS No. |
38447-89-1 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H8N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-9H,3H2 |
InChI Key |
DJNPQHBMESQZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
![4-[(4-Nitrobenzoyl)amino]butanoic acid](/img/structure/B14153750.png)
![3-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B14153752.png)
![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)



![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)
